N-(4-(N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)sulfamoyl)phenyl)isobutyramide
Description
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Properties
IUPAC Name |
N-[4-[[3-(2-hydroxyethoxy)thiolan-3-yl]methylsulfamoyl]phenyl]-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5S2/c1-13(2)16(21)19-14-3-5-15(6-4-14)26(22,23)18-11-17(24-9-8-20)7-10-25-12-17/h3-6,13,18,20H,7-12H2,1-2H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGVWQWRKDSRQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2(CCSC2)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)sulfamoyl)phenyl)isobutyramide is a complex organic compound with potential therapeutic applications. Its unique structure suggests various biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on available research findings.
Chemical Structure and Properties
The molecular formula for this compound is C17H20N2O3S2, with a molecular weight of 364.48 g/mol. The compound features a tetrahydrothiophene ring, which is known for its biological activity, particularly in antimicrobial and anti-inflammatory applications.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfamoyl group is known to interact with various enzymes, potentially inhibiting their activity. This interaction can modulate biochemical pathways involved in disease processes.
- Receptor Modulation : The compound may also bind to specific receptors, influencing cellular signaling pathways that regulate immune responses and inflammation.
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against various pathogens, suggesting that this compound may exhibit similar effects.
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding how this compound behaves in biological systems. Compounds with similar structures have shown favorable bioavailability and metabolic stability, indicating that this compound may also exhibit these properties .
Case Studies
- Cholesterol Regulation : Research has identified related compounds that effectively increase HDL cholesterol levels in animal models, suggesting that this compound could have implications in cardiovascular health .
- Cancer Research : Investigations into PROTACs (Proteolysis Targeting Chimeras) have highlighted the importance of small molecules in targeting specific proteins for degradation in cancer cells. Compounds with similar functionalities have shown promise in reducing tumor growth in preclinical models .
Comparative Analysis
A comparative analysis of this compound with other related compounds reveals the following:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Compound A | C17H20N2O3S2 | Antimicrobial |
| Compound B | C12H17N3O5S | Enzyme Inhibition |
| Compound C | C13H19NO6S3 | Cholesterol Modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
